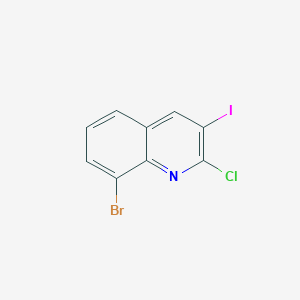

8-溴-2-氯-3-碘喹啉

描述

Quinoline derivatives, such as 8-Bromo-2-chloro-3-iodoquinoline, are compounds that have been extensively studied due to their diverse range of biological activities and applications in various fields of chemistry and medicine. These compounds are characterized by a quinoline core structure with halogen substituents that can significantly alter their chemical and physical properties, as well as their biological activity .

Synthesis Analysis

The synthesis of halogenated quinolines typically involves the use of available chemicals and efficient processes to introduce bromo, chloro, and iodo substituents into the quinoline ring. For instance, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was achieved through an efficient process, which could be analogous to the synthesis of 8-Bromo-2-chloro-3-iodoquinoline . Additionally, the synthesis of 8-iodoquinoline from 8-aminoquinoline using the Sandmeyer reaction indicates a possible pathway for introducing iodine into the quinoline ring .

Molecular Structure Analysis

The molecular structure of halogenated quinolines is often determined using crystallography and spectroscopic methods. For example, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was found to crystallize in the triclinic system with specific unit cell parameters, and its crystal packing was stabilized by various intermolecular interactions . Similarly, the structure of 7-bromoquinolin-8-ol was established through structure analysis, indicating that bromination occurred at the 7-position . These studies provide insights into the possible molecular structure of 8-Bromo-2-chloro-3-iodoquinoline.

Chemical Reactions Analysis

Halogenated quinolines can undergo various chemical reactions, including cross-coupling reactions, as seen in the preparation of polycarbo-substituted quinazolines from 2-aryl-6-bromo-4-chloro-8-iodoquinazolines . The reactivity of the halogen substituents can influence the selectivity of these reactions. Additionally, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents demonstrates the potential for halogenated quinolines to participate in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated quinolines are closely related to their molecular structure. Vibrational spectroscopic investigations and computational studies provide detailed information on the vibrational frequencies, structural parameters, and normal modes of vibration . The presence of halogen atoms can affect the vibrational frequencies and the overall stability of the molecule. Furthermore, the electronic properties, such as HOMO-LUMO energies and electron density distribution, can be assessed through computational methods, giving insights into the reactivity and chemical behavior of these compounds .

科学研究应用

合成和化学性质

- 溴碘喹啉类化合物,如8-溴-2-氯-3-碘喹啉,是合成生物活性化合物中的重要中间体。例如,6-溴-4-碘喹啉用于合成类似GSK2126458的化合物,具有在各种生物活性中的潜在应用(Wang et al., 2015)。

抗肿瘤活性

- 某些卤代喹啉已被研究其抗肿瘤性质。例如,类似于8-溴-2-氯-3-碘喹啉结构的卤代4-(3,3-二甲基-1-三氮唑)喹啉已显示出对小鼠白血病有显著的抗肿瘤活性(Lin & Loo, 1978)。

抗病毒应用

- 卤代喹啉,如氯喹和其类似物,已被发现是SARS-CoV-2感染的有效抑制剂。它们抑制了ACE2与病毒的尖刺蛋白之间的相互作用,表明在COVID-19的治疗中具有潜力(Olaleye et al., 2021)。

晶体结构分析

- 对相关化合物的晶体结构的研究,如7-碘-8-羟基喹啉,提供了关于这些分子的分子构型和潜在化学相互作用的见解(Shoja et al., 1997)。

体外细胞毒性研究

- 具有卤代取代基的8-羟基喹啉衍生化合物已被研究其对细胞毒性的影响,特别是与癌细胞系相关。研究表明在癌症治疗中具有潜在应用(Kotian et al., 2021)。

安全和危害

未来方向

作用机制

Target of Action

Quinoline and its analogues, to which this compound belongs, are known to play a major role in medicinal chemistry . They are often used as scaffolds in drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, including reductive elimination and dehydrative cyclo-condensation .

Biochemical Pathways

Quinoline derivatives are known to influence a wide range of biological and pharmaceutical activities .

Pharmacokinetics

The compound’s molecular weight is 36840 , which could influence its bioavailability.

Result of Action

Quinoline derivatives are known for their potential biological and pharmaceutical activities .

Action Environment

It is generally recommended to store the compound in a dry environment at 2-8°c to maintain its stability .

属性

IUPAC Name |

8-bromo-2-chloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClIN/c10-6-3-1-2-5-4-7(12)9(11)13-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWPZLXEIPSUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Br)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

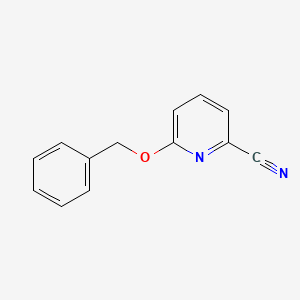

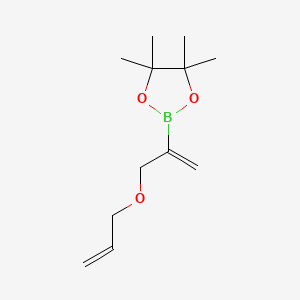

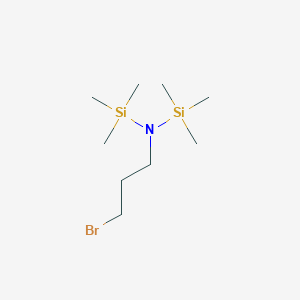

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

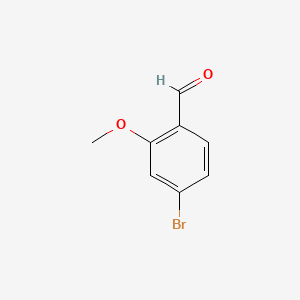

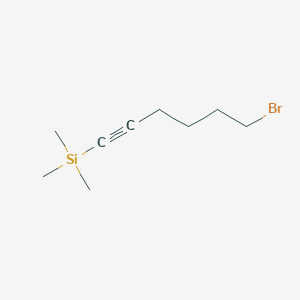

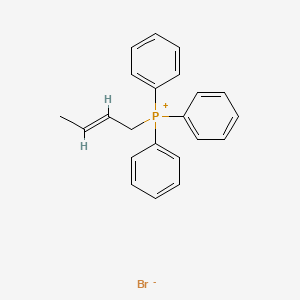

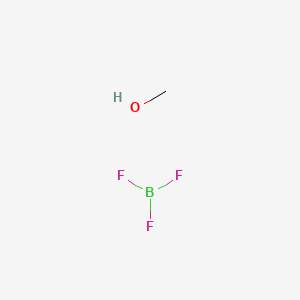

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

dimethyl-](/img/structure/B1278846.png)